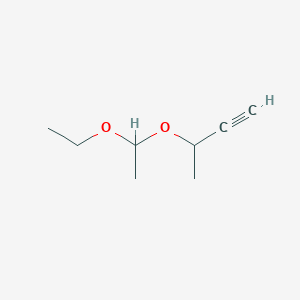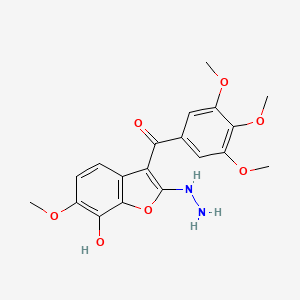
5-((2H-1,2,4-triazol-3-yl)methyl)-2-methoxyphenylboronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-((2H-1,2,4-triazol-3-yl)methyl)-2-methoxyphenylboronic acid is a boronic acid derivative that features a triazole ring. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions. The incorporation of a triazole ring adds unique properties to the compound, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2H-1,2,4-triazol-3-yl)methyl)-2-methoxyphenylboronic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via “click” chemistry, which involves the reaction of an azide with an alkyne in the presence of a copper catalyst.
Attachment of the Boronic Acid Group: The triazole-containing intermediate can then undergo a Suzuki-Miyaura cross-coupling reaction with a boronic acid derivative to form the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be necessary to maximize yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the triazole ring or the boronic acid group, potentially leading to the formation of amines or alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, 5-((2H-1,2,4-triazol-3-yl)methyl)-2-methoxyphenylboronic acid is used as a building block in organic synthesis, particularly in the formation of complex molecules via Suzuki-Miyaura cross-coupling reactions .
Biology
The compound’s triazole ring makes it a candidate for biological applications, including enzyme inhibition and as a ligand in biochemical assays .
Medicine
In medicine, derivatives of this compound are explored for their potential as therapeutic agents, particularly in the treatment of cancer and infectious diseases .
Industry
Industrially, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties .
作用机制
The mechanism of action of 5-((2H-1,2,4-triazol-3-yl)methyl)-2-methoxyphenylboronic acid involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. The boronic acid group can form reversible covalent bonds with diols, making it useful in sensor applications .
相似化合物的比较
Similar Compounds
4-(1H-1,2,4-triazol-1-yl)benzoic acid: Similar structure but lacks the boronic acid group.
4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one: Contains a triazole ring but different substituents.
Substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives: Different triazole isomer and additional functional groups.
Uniqueness
The uniqueness of 5-((2H-1,2,4-triazol-3-yl)methyl)-2-methoxyphenylboronic acid lies in its combination of a triazole ring and a boronic acid group, which imparts unique reactivity and binding properties, making it valuable in diverse applications.
属性
分子式 |
C10H12BN3O3 |
|---|---|
分子量 |
233.03 g/mol |
IUPAC 名称 |
[2-methoxy-5-(1H-1,2,4-triazol-5-ylmethyl)phenyl]boronic acid |
InChI |
InChI=1S/C10H12BN3O3/c1-17-9-3-2-7(4-8(9)11(15)16)5-10-12-6-13-14-10/h2-4,6,15-16H,5H2,1H3,(H,12,13,14) |
InChI 键 |
ACCBZPNKEGIDMP-UHFFFAOYSA-N |
规范 SMILES |
B(C1=C(C=CC(=C1)CC2=NC=NN2)OC)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Biphenyl-4-carboxylicacid {2-[4-(2-chloro-4-fluoro-benzoyl)-piperazin-1-yl]-2-oxo-ethyl}-amide](/img/structure/B8322689.png)



![N-{3-amino-4-[(cyclopropylmethyl)amino]phenyl}acetamide](/img/structure/B8322741.png)
![Tert-butyl [(5-methyl-1,2,4-oxadiazol-3-yl)methyl]carbamate](/img/structure/B8322751.png)

![1-[1-(Propylaminocarbonyl)ethyl]piperazine](/img/structure/B8322755.png)


